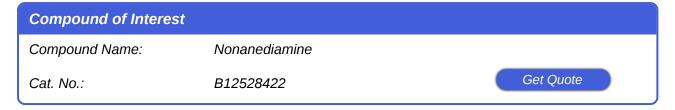


An In-depth Technical Guide to Nonanediamine Isomers and Their Basic Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of **nonanediamine**, focusing on their core chemical and physical properties. The information is presented to facilitate comparison and understanding for researchers in chemistry and drug development.

Introduction to Nonanediamine Isomers

Nonanediamine (C₉H₂₂N₂) is a diamine with several structural isomers. These isomers, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties due to variations in their carbon skeleton and the positions of the amino groups. The basicity of the amino groups and the overall molecular architecture are key determinants of their chemical behavior and potential applications, particularly in polymer chemistry and as building blocks in pharmaceutical synthesis. This guide will focus on the linear 1,9-**nonanediamine** and the branched trimethyl-1,6-hexanediamine isomers.

Physicochemical Properties of Nonanediamine Isomers

The structural differences among **nonanediamine** isomers directly influence their physical properties such as melting point, boiling point, and density. These properties are summarized in the tables below.



Table 1: General Properties of Nonanediamine Isomers

Property	Value
Molecular Formula	C ₉ H ₂₂ N ₂
Molecular Weight	158.28 g/mol [1][2][3][4]

Table 2: Physical Properties of Nonanediamine Isomers

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n20/D)
1,9- Nonanediami ne	646-24-2	35-37[5][6][7] [8]	258-259[6][7]	~0.9[5]	1.463[5]
Trimethyl-1,6- hexanediami ne (Isomer Mixture)	25620-58-0	37.5 (estimate)[9] [10]	232[9][10]	0.867[9][10]	1.464[9][10]
2,2,4- Trimethyl-1,6- hexanediami ne	3236-53-1	227[1][11]	224.9 (Predicted)[1]	0.856 (Predicted)[1]	N/A
2,4,4- Trimethylhex ane-1,6- diamine	3236-54-2	227[12]	224.1 (Predicted) [12][13]	0.856 (Predicted) [12][13]	1.461[13]

Table 3: Basicity of Nonanediamine Isomers

The basicity of amines is a fundamental characteristic, quantified by the pKa of their conjugate acids.



Isomer	pKa (Predicted)
1,9-Nonanediamine	10.97 ± 0.10[8][12]
Trimethyl-1,6-hexanediamine (Isomer Mixture)	10.36 (at 20°C)[14]
2,2,4-Trimethyl-1,6-hexanediamine	10.69 ± 0.15[1][11]
2,4,4-Trimethylhexane-1,6-diamine	10.70 ± 0.10[12]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of diamines.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the solid diamine is finely crushed and packed into a capillary tube to a height of 1-2 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).
- Heating: The apparatus is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.[2][10][13][15][16]

Determination of Boiling Point

For liquid diamines, the boiling point is a key physical constant.

Methodology (Thiele Tube Method):



- Sample Preparation: A small volume (a few milliliters) of the liquid diamine is placed in a small test tube. An inverted capillary tube is then placed inside the test tube.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a
 Thiele tube containing a high-boiling point oil.
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[17][18]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants of amines.

Methodology:

- Sample Preparation: A precise amount of the diamine is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.
- Titration: The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded after each addition.
- Data Analysis: The titration is continued until the pH reaches about 12-12.5. The pKa values are determined from the inflection points of the resulting titration curve.[4][6][8][19]

Role in Drug Development and Medicinal Chemistry



Diamine linkers are crucial components in the design of various targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5] [20][21] The linker's length, flexibility, and polarity, which are determined by its chemical structure, are critical for the stability, solubility, and pharmacokinetic properties of the resulting conjugate.

While specific applications of **nonanediamine** isomers in drug development are not extensively documented in publicly available literature, their structural features make them potentially valuable as linkers. The nine-carbon backbone (or equivalent in branched isomers) provides a significant spatial separation between the two functional ends of a bifunctional molecule. The basicity of the amino groups can also be modulated by the isomeric structure, which can influence the overall properties of the drug conjugate.

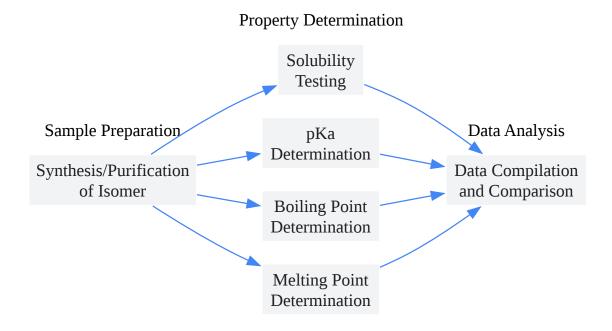
The study of different diamine isomers, such as those of **nonanediamine**, is essential for "linkerology," the empirical process of optimizing linker composition to achieve the desired therapeutic effect.[5]

Visualizations Isomeric Structures of Nonanediamine

Caption: Structural representation of 1,9-**nonanediamine** and trimethyl-1,6-hexanediamine isomers.

General Experimental Workflow for Physicochemical Characterization



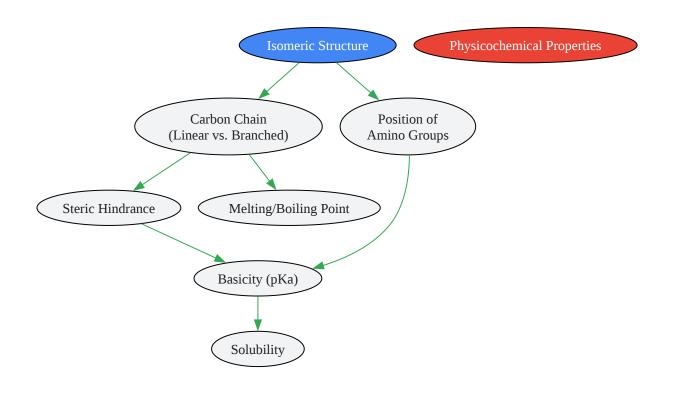


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Caption: A generalized workflow for the experimental characterization of **nonanediamine** isomers.

Structure-Property Relationship





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